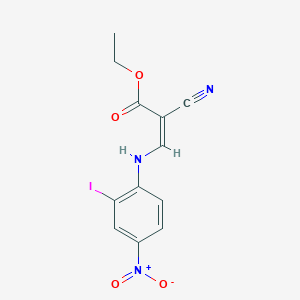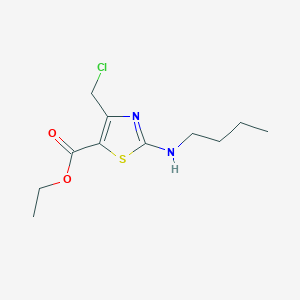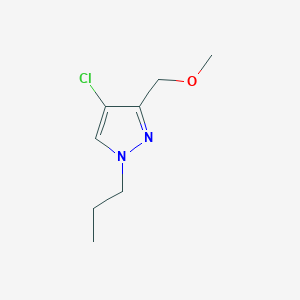![molecular formula C23H27N7O3 B2641635 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1172078-65-7](/img/structure/B2641635.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide” is a novel TRPV1 antagonist . It has been reported to be a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors .
Synthesis Analysis
The synthesis of this compound involves analogue synthesis and scaffold hopping . A new series of α-aminophosphonates have been synthesized by a one-pot three-component reaction of 2,3-dihydrobenzo [b] [1,4]dioxine-6-carbaldehyde, various amines, and dimethyl phosphite .Molecular Structure Analysis
The optimization of molecular geometry and electronic structure of the compound was performed using DFT/B3LYP (Becke three-parameter Lee–Yang–Parr) exchange–correlation functional combined with the 6-31G (d,p) basis set .Chemical Reactions Analysis
The compound is a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .Physical And Chemical Properties Analysis
The compound is yellow in color . The FT-IR (KBr, cm −1) and NMR (500 MHz, CDCl 3) values are provided in the literature .Applications De Recherche Scientifique
Synthesis and Application in Medicinal Chemistry
- Novel heterocyclic compounds derived from similar complex structures have been synthesized for potential applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition activities, showing significant analgesic and anti-inflammatory effects in experimental models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies
- Research involving the molecular interaction of analogous compounds with receptors, such as the CB1 cannabinoid receptor, provides insights into the design of receptor antagonists. These studies use computational and experimental approaches to understand the binding affinity and activity of potential therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Heterocyclic Compound Synthesis
- The synthesis of enaminone incorporating dibromobenzofuran moieties leads to the creation of novel azines and azolotriazines. These compounds have been synthesized using various chemical reactions, demonstrating the versatility of enaminone as a precursor for developing novel heterocyclic compounds with potential applications in drug discovery and development (Sanad & Mekky, 2018).
Antimicrobial Activity
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial activities. This research is indicative of the ongoing efforts to explore the therapeutic potentials of novel synthetic compounds in addressing microbial resistance (Othman, 2013).
Mécanisme D'action
Orientations Futures
The compound has been selected as a lead and subjected to further chemical modifications, involving analogue synthesis and scaffold hopping . These efforts led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as the most potent inhibitor of PARP1 from the series . This suggests potential future directions for the development of potent inhibitors for various receptors.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-15-12-16(2)30(27-15)22-14-21(24-17(3)25-22)28-6-8-29(9-7-28)23(31)26-18-4-5-19-20(13-18)33-11-10-32-19/h4-5,12-14H,6-11H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGYGKOJBXPRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

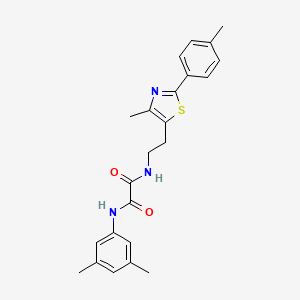

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2641557.png)
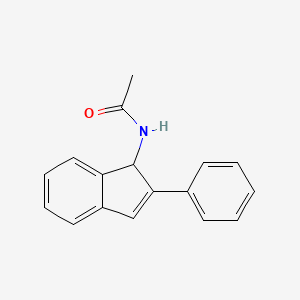

![3-Methyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2641562.png)
![2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2641563.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2641565.png)
![3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641566.png)
![5-isopropyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2641567.png)
